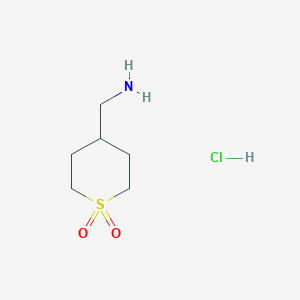

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Description

Historical Background and Discovery

The development of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride represents a relatively recent advancement in organosulfur chemistry, with its first documentation in chemical databases occurring in the early 21st century. According to PubChem records, the compound was initially created in their database on November 25, 2010, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and potential structural refinements. This timeline places the compound's formal recognition within the modern era of pharmaceutical research, coinciding with the increased focus on heterocyclic building blocks for drug discovery.

The compound emerged during a period of intensive research into sulfone-containing molecules, which had gained prominence following the success of various sulfonamide antibiotics and other sulfur-containing therapeutics. The historical context of sulfone chemistry can be traced back to earlier developments in organosulfur compounds, including the synthesis of sulfolane (tetramethylene sulfone) by Shell Oil Company in the 1960s, which demonstrated the commercial viability of cyclic sulfone structures. These precedents established the foundation for exploring more complex thiopyran derivatives with additional functional groups.

The systematic naming convention reflects the compound's structural complexity, with alternative nomenclature including 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride, which emphasizes the spatial arrangement of functional groups. The development of this particular derivative likely arose from structure-activity relationship studies aimed at optimizing the pharmacological properties of thiopyran-based scaffolds.

Chemical Significance and Research Relevance

This compound occupies a significant position in contemporary medicinal chemistry due to its role as a versatile building block for pharmaceutical development. The compound has demonstrated particular importance in the discovery and development of CC214-2, an orally available selective inhibitor of mechanistic target of rapamycin kinase, where it serves as a key reagent in the synthetic pathway. This application highlights the compound's utility in targeting critical cellular pathways involved in growth regulation and cancer therapeutics.

The structural features that contribute to the compound's significance include the presence of both the sulfone functional group and the aminomethyl substituent. The sulfone moiety, characterized by the sulfur atom doubly bonded to two oxygen atoms, imparts polar characteristics that enhance water solubility while maintaining chemical stability. This dual nature allows the compound to function effectively in both aqueous and organic reaction environments, making it particularly valuable for synthetic applications requiring diverse solvent systems.

Research applications extend beyond its role in specific drug discovery programs to encompass broader utility in pharmaceutical development. The compound serves multiple functions including building amide bonds and connecting molecular scaffolds to bioactive structures, demonstrating its versatility as a synthetic intermediate. These applications are particularly relevant in the context of modern drug discovery, where modular synthetic approaches allow for efficient exploration of chemical space.

The compound's research relevance is further enhanced by its role in phosphodiesterase 10A pathway investigations, indicating potential applications in neurological research. This dual targeting capability across mechanistic target of rapamycin and phosphodiesterase pathways suggests broad therapeutic potential and explains the continued research interest in this molecular scaffold.

Objectives and Scope of Study

The primary objective of examining this compound centers on understanding its comprehensive chemical profile, synthetic accessibility, and research applications within the pharmaceutical sciences. This study aims to provide a thorough analysis of the compound's fundamental properties, including its molecular characteristics, structural features, and chemical behavior patterns that make it valuable for research and development purposes.

The scope encompasses detailed examination of the compound's physical and chemical properties, as documented across multiple chemical databases and supplier specifications. Key molecular parameters include the exact mass of 199.70 daltons, the specific stereochemical configuration within the thiopyran ring system, and the spatial arrangement of the aminomethyl and sulfone functional groups. Understanding these fundamental characteristics provides the foundation for predicting reactivity patterns and optimizing synthetic applications.

Chemical synthesis methodologies represent another critical component of this study's scope, focusing on the various approaches used to prepare this compound and related derivatives. The synthetic routes typically involve multi-step procedures starting from tetrahydropyran derivatives or related intermediates, incorporating strategies such as cyanide addition, amination reactions, and protection-deprotection sequences. These methodologies reflect the complexity required to construct the specific three-dimensional arrangement of functional groups present in the target molecule.

The analytical framework includes comprehensive examination of spectroscopic and chromatographic properties that enable identification and quantification of the compound in research settings. Standard analytical techniques provide essential data for structure confirmation and purity assessment, supporting both synthetic chemistry applications and biological research studies where accurate compound characterization is critical for meaningful results.

Table 1: Fundamental Molecular Properties of this compound

Properties

IUPAC Name |

(1,1-dioxothian-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c7-5-6-1-3-10(8,9)4-2-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYYRXBBHROSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-77-2, 1107645-98-6 | |

| Record name | 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 199.70 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 199.70 g/mol

- CAS Number : 1107645-98-6

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects against different pathogens and its potential therapeutic applications.

Antiparasitic Activity

Recent research indicates that compounds with similar structural frameworks exhibit significant antiparasitic properties. For instance, derivatives of thiopyran have shown efficacy against pathogens responsible for diseases such as malaria and leishmaniasis. While specific studies on this compound are scarce, it is hypothesized that its biological mechanism may involve modulation of metabolic pathways crucial for parasite survival.

The compound's mechanism may involve interaction with key enzymes or receptors within the target organisms, potentially leading to disruption of essential biochemical processes. For example, compounds with similar structures have been shown to act as allosteric inhibitors of trypanothione reductase (TR), a target in the treatment of trypanosomiasis .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of related compounds against various cell lines. The following table summarizes findings from related studies:

| Compound Name | Target Pathogen | EC50 (μM) | Reference |

|---|---|---|---|

| 4H-thiochromen-4-one 1,1-dioxide | Leishmania spp. | <10 | |

| Naphthoquinone derivatives | Trypanosoma spp. | <10 | |

| Benznidazole | Trypanosoma spp. | 50 |

These findings suggest that structural analogs of 4-(Aminomethyl)tetrahydro-2H-thiopyran may possess similar or enhanced biological activities.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₆H₁₄ClNO₂S

- Molecular Weight : 199.70 g/mol

- CAS Number : 1107645-98-6

- MDL Number : MFCD13193865

Physical Properties

- Appearance : Typically found as a white to off-white powder.

- Solubility : Soluble in water and various organic solvents.

- Storage Conditions : Recommended to be stored under inert atmosphere at temperatures between 2-8°C .

Medicinal Chemistry

This compound has potential applications in drug development due to its unique chemical structure, which allows for various modifications.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics. A study demonstrated its effectiveness against certain bacterial strains, highlighting its potential in pharmaceutical formulations .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Further investigation into its mechanism of action is warranted .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis.

- Nucleophilic Substitution Reactions : The oxygen atom in the 1,1-dioxide functionality can act as a leaving group, facilitating nucleophilic substitution reactions with amines or alkoxides to form various derivatives .

- Oxidation Reactions : It can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide, expanding its utility in synthesizing complex organic molecules .

- Reduction Reactions : The compound can be reduced to yield tetrahydro-2H-thiopyran derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄), which is crucial for synthesizing other valuable compounds .

Materials Science

In materials science, this compound has shown promise in developing advanced materials.

- Polymer Chemistry : Its functional groups allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

- Catalysis : The compound can also serve as a catalyst or catalyst precursor in various chemical reactions due to its ability to stabilize reactive intermediates .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications significantly enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings suggested that it could reduce cell death and promote cell survival through antioxidant mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights critical differences in molecular structure, physicochemical properties, and applications between the target compound and its analogs.

Structural Analogues and Similarity Scores

Key Differences and Functional Implications

The methoxy-substituted analog (CAS 2416229-64-4) exhibits increased steric bulk and altered solubility due to the methoxy group .

Salt Forms and Bioavailability :

- Hydrochloride salts (e.g., CAS 1107645-98-6 and 116529-31-8) improve aqueous solubility, facilitating in vitro assays, whereas free bases (e.g., CAS 210240-20-3) are more lipophilic .

Pharmacological Relevance: The piperidine-containing analog (CAS 2103401-19-8) demonstrates enhanced binding to CNS targets due to its bicyclic structure, contrasting with the monocyclic target compound .

Preparation Methods

Direct Aminomethylation of Tetrahydrothiopyran 1,1-dioxide

The primary synthetic route involves the reaction of tetrahydrothiopyran 1,1-dioxide with formaldehyde and ammonia or ammonium salts under controlled conditions. The aminomethyl group is introduced via a Mannich-type reaction where formaldehyde acts as a methylene donor, and ammonia provides the amino functionality. This reaction typically proceeds through the formation of an iminium intermediate followed by nucleophilic attack to yield the aminomethyl derivative.

- Reaction conditions:

- Temperature: Mild to moderate (room temperature to 60°C)

- pH: Slightly acidic to neutral to favor iminium formation

- Catalysts: Acid catalysts or buffer systems may be employed to optimize yield

- Solvents: Polar solvents such as water, methanol, or ethanol facilitate the reaction

- Oxidation step: If starting from tetrahydrothiopyran (non-oxidized sulfur), subsequent oxidation with peracids or hydrogen peroxide converts the sulfur atom to the 1,1-dioxide sulfone state.

This method is scalable and adaptable for industrial production with continuous monitoring of reaction parameters to ensure high purity and yield.

Oxidation of Aminomethylated Thiopyran Precursors

An alternative approach involves first synthesizing 4-(aminomethyl)tetrahydrothiopyran, followed by oxidation of the sulfur atom to the sulfone (1,1-dioxide) using oxidizing agents such as:

- Hydrogen peroxide (H₂O₂)

- Peracids (e.g., m-chloroperbenzoic acid)

This step requires careful control to avoid over-oxidation or degradation of the aminomethyl group.

Industrial Scale Production

Industrial processes mirror laboratory synthetic routes but utilize:

- Large-scale reactors with precise temperature and pH control

- Continuous flow systems to optimize reaction time and reduce by-products

- Purification steps including crystallization and chromatographic techniques (e.g., silica gel chromatography) to achieve pharmaceutical-grade purity.

Purification Techniques

- Crystallization: The hydrochloride salt form is commonly crystallized from solvents such as methanol, acetone, or ethyl acetate to yield pure product.

- Chromatography: Silica gel column chromatography with eluents like ethyl acetate/petroleum ether mixtures is used to isolate intermediates or final compounds with high purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminomethylation | Tetrahydrothiopyran + Formaldehyde + NH₃ | 20–60°C | Water, MeOH, EtOH | 60–85 | Mannich-type reaction; pH controlled |

| Oxidation to 1,1-dioxide | H₂O₂ or Peracid | 0–40°C | Acetic acid, MeOH | 70–90 | Controlled oxidation to sulfone |

| Crystallization of hydrochloride | HCl gas or aqueous HCl | RT | Methanol/Acetone | 75–80 | Salt formation for purification |

| Chromatographic purification | Silica gel chromatography | Ambient | EtOAc/Petroleum ether | 70–77 | Final purification step |

Research Findings and Optimization Notes

- The aminomethylation reaction is sensitive to pH; acidic conditions favor iminium ion formation but excessive acidity may lead to side reactions.

- Oxidation must be carefully monitored to prevent oxidation of the amine group or ring degradation.

- Microwave-assisted synthesis has been reported for related thiopyran derivatives, enhancing reaction rates and yields under milder conditions.

- The hydrochloride salt form improves compound stability and facilitates purification.

Comparative Insights from Related Compounds

- Similar thiopyran derivatives such as 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide are synthesized via hydroxymethylation of the thiopyran ring using formaldehyde under basic or catalytic conditions, indicating the versatility of formaldehyde-based functionalization on the thiopyran scaffold.

- The presence of the aminomethyl group in 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide imparts distinct chemical reactivity, necessitating careful control of conditions to preserve the amine functionality during oxidation and purification.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride?

Methodological Answer : A common synthetic approach involves using 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride as a precursor. In a metal-free C–C bond formation study, this compound was reacted under photoirradiation conditions with Cs₂CO₃ (1 equiv.) as a base, followed by 24-hour reaction time. Post-reaction, the mixture is concentrated, extracted with DCM, and purified via silica gel column chromatography (gradient: 100:0:0 → 90:9:1 DCM–MeOH–NH₄OH) . Key Considerations :

- Base selection (Cs₂CO₃ aids in deprotonation of the amine group).

- Photoirradiation may activate intermediates for bond formation.

| Parameter | Conditions |

|---|---|

| Base | Cs₂CO₃ (1 equiv.) |

| Reaction Time | 24 hours |

| Purification | Column chromatography |

Q. How is this compound characterized, and what physical data are critical for validation?

Methodological Answer : Key characterization techniques include:

- Melting Point Analysis : Reported range (e.g., 138–138.5°C for analogous thiopyran derivatives) .

- Spectroscopy : NMR (¹H/¹³C) to confirm amine and sulfone groups; MS for molecular weight verification.

- Chromatography : HPLC or TLC to assess purity post-synthesis .

| Physical Property | Reported Value |

|---|---|

| Melting Point | 138–138.5°C (analogous) |

| Molecular Weight | ~159–163 g/mol (derivatives) |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer : Based on structurally similar thiopyran derivatives, hazards include:

Q. How can researchers efficiently locate prior studies on this compound?

Methodological Answer : Use CAS registry numbers (e.g., 194152-05-1 for analogs) and databases like Reaxys or SciFinder. Google Scholar advanced search with terms like "tetrahydro-2H-thiopyran sulfone derivatives" or "aminomethyl thiopyran hydrochloride" can yield mechanistic or synthetic studies .

Advanced Research Questions

Q. What role does this compound play in metal-free C–C bond formation, and how do reaction conditions influence yields?

Methodological Answer : In a catalytic study, the amine group acted as a nucleophile, enabling C–C coupling under photoirradiation. Yield (50%) depended on:

- Base strength : Cs₂CO₃ outperformed weaker bases (e.g., K₂CO₃) in deprotonating the amine.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilized intermediates .

| Factor | Impact on Yield |

|---|---|

| Base (Cs₂CO₃) | Optimal deprotonation |

| Photoirradiation | Facilitates radical formation |

Q. How should researchers resolve contradictions in reported physical data (e.g., melting points)?

Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validation steps:

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer : Yes. Using InChIKey (e.g., JABSMKPYEZTJTE for analogs), DFT calculations can model:

Q. What challenges exist in confirming purity, and what analytical methods are recommended?

Methodological Answer : Suppliers often provide limited purity data (e.g., no COA for Sigma-Aldrich analogs ). Researchers should:

Q. How do substituent variations (e.g., carbonitrile vs. aminomethyl) affect thiopyran derivative reactivity?

Methodological Answer : Comparative studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.